Cas no 1016747-87-7 (3-methyl-1-(4-methylphenyl)butan-1-amine)

1016747-87-7 structure
Nome do Produto:3-methyl-1-(4-methylphenyl)butan-1-amine
3-methyl-1-(4-methylphenyl)butan-1-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-methyl-1-(4-methylphenyl)butan-1-amine
-
- MDL: MFCD09817378
- Inchi: 1S/C12H19N/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9,12H,8,13H2,1-3H3
- Chave InChI: YJBJUTNBLZJNOP-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(C)C=C1)(N)CC(C)C
3-methyl-1-(4-methylphenyl)butan-1-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242146-0.1g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00840985-1g |
3-Methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 1g |
¥3255.0 | 2023-02-27 | |
AstaTech | N14476-0.25/G |
3-METHYL-1-(4-METHYLPHENYL)BUTAN-1-AMINE |
1016747-87-7 | 95% | 0.25g |
$226 | 2023-09-19 | |
Enamine | EN300-242146-5.0g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 5.0g |
$1614.0 | 2024-06-19 | |
Enamine | EN300-242146-0.5g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
Ambeed | A807550-1g |
3-Methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 1g |
$474.0 | 2024-04-26 | |
Enamine | EN300-242146-0.05g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
Enamine | EN300-242146-0.25g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
Enamine | EN300-242146-2.5g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
AstaTech | N14476-1/G |
3-METHYL-1-(4-METHYLPHENYL)BUTAN-1-AMINE |
1016747-87-7 | 95% | 1g |
$565 | 2023-09-19 |
3-methyl-1-(4-methylphenyl)butan-1-amine Literatura Relacionada
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
1016747-87-7 (3-methyl-1-(4-methylphenyl)butan-1-amine) Produtos relacionados
- 2228572-78-7(2,2-difluoro-1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropylmethanamine)
- 2248332-70-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2-methylpropyl)sulfamoyl]benzoate)
- 2248397-76-2(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(dimethylamino)methyl]oxolane-2-carboxylate)
- 2171774-01-7(1-(morpholin-3-yl)propane-2-thiol)
- 1780266-45-6(2-1-(cyclopropylmethyl)cyclopropylacetic acid)
- 1701976-92-2(3-methyl-2-{(2-methylphenyl)methylamino}butanamide)
- 2137959-84-1(rac-(1R,2R)-2-[(propan-2-yl)sulfamoyl]cyclohexane-1-carboxamide)
- 2097929-88-7(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylpyridine-3-sulfonamide)
- 71595-26-1(2,4,6-Trimethylpiperidine hydrochloride)
- 107008-28-6(RU 24969 Succinate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1016747-87-7)3-methyl-1-(4-methylphenyl)butan-1-amine

Pureza:99%
Quantidade:1g
Preço ($):427.0